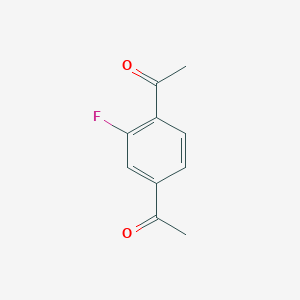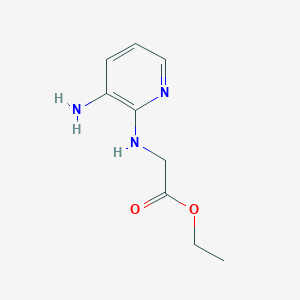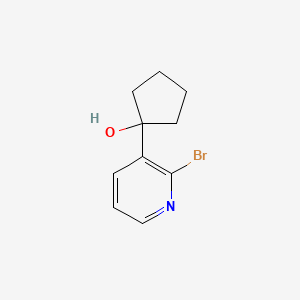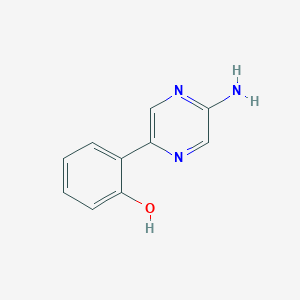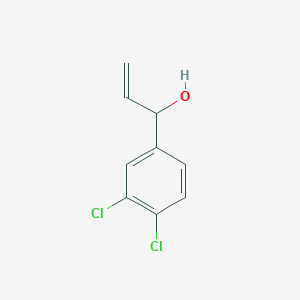
1-(3,4-Dichlorophenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Ethenyl-3,4-dichlorobenzenemethanol is an organic compound with a complex structure that includes both ethenyl and dichlorobenzenemethanol groups
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)prop-2-en-1-ol typically involves several steps, including the introduction of ethenyl and dichlorobenzenemethanol groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Grignard Reaction: This method involves the reaction of a Grignard reagent with a suitable precursor to introduce the ethenyl group.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Alpha-Ethenyl-3,4-dichlorobenzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorobenzene ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups using reagents like sodium hydroxide or ammonia.
Applications De Recherche Scientifique
Alpha-Ethenyl-3,4-dichlorobenzenemethanol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Alpha-Ethenyl-3,4-dichlorobenzenemethanol can be compared with other similar compounds, such as:
Alpha-Ethenyl-3,4-dichlorobenzene: Lacks the methanol group, resulting in different chemical properties and reactivity.
3,4-Dichlorobenzenemethanol: Lacks the ethenyl group, affecting its interactions and applications.
Alpha-Ethenylbenzene: Lacks the dichlorobenzene and methanol groups, leading to distinct chemical behavior.
Propriétés
Formule moléculaire |
C9H8Cl2O |
|---|---|
Poids moléculaire |
203.06 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9,12H,1H2 |
Clé InChI |
IDBJDLSTIJLZJB-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC(=C(C=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


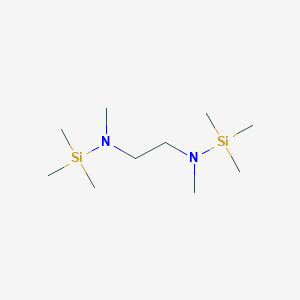
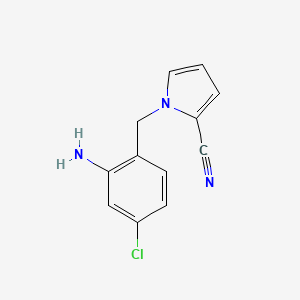
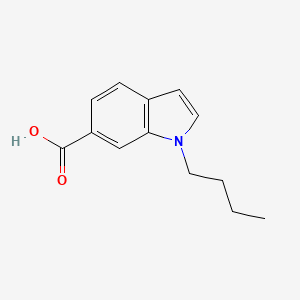
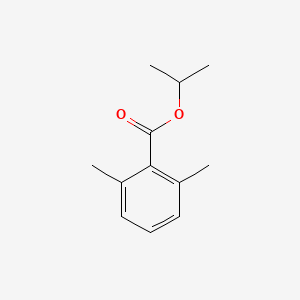
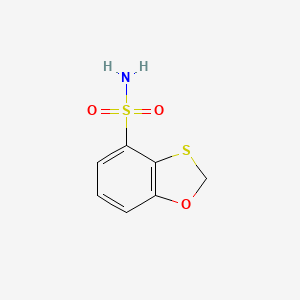

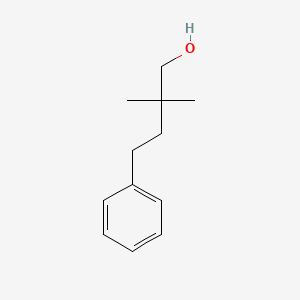
![(5R)-5-(Hydroxymethyl)-3-[4-(methylsulfanyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8463505.png)
